molecular formula C14H14N2O5 B14183351 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- CAS No. 849467-99-8

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-

Cat. No.: B14183351
CAS No.: 849467-99-8
M. Wt: 290.27 g/mol
InChI Key: JHZHJLLJSDGPSH-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an indole ring substituted with a carboxylic acid group and a carboxycarbonylamino group.

Preparation Methods

The synthesis of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The carboxylic acid and carboxycarbonylamino groups can be introduced through subsequent reactions involving appropriate reagents such as carboxylic acid derivatives and amines .

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps to isolate the desired product. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity .

Chemical Reactions Analysis

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth .

Properties

CAS No.

849467-99-8

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

6-(oxaloamino)-1-propylindole-5-carboxylic acid

InChI

InChI=1S/C14H14N2O5/c1-2-4-16-5-3-8-6-9(13(18)19)10(7-11(8)16)15-12(17)14(20)21/h3,5-7H,2,4H2,1H3,(H,15,17)(H,18,19)(H,20,21)

InChI Key

JHZHJLLJSDGPSH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O

Origin of Product

United States

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